Imbricataflavone A
Description
Robustaflavone 7,4',7''-trimethyl ether has been reported in Selaginella doederleinii with data available.
Properties
Molecular Formula |
C33H24O10 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C33H24O10/c1-39-19-11-21(35)31-22(36)13-26(43-28(31)12-19)17-6-9-24(40-2)20(10-17)30-27(41-3)15-29-32(33(30)38)23(37)14-25(42-29)16-4-7-18(34)8-5-16/h4-15,34-35,38H,1-3H3 |
InChI Key |
NLSFVXZLJDUWJG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Imbricataflavone A from Annona muricata: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the isolation of Imbricataflavone A, a biflavonoid with potential therapeutic applications, from natural sources. While this document focuses on its putative presence in Annona muricata (soursop), a plant known for its rich phytochemical profile, a detailed protocol from a related plant source is presented as a representative methodology due to the current absence of a specific published protocol for its isolation from A. muricata. This guide is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this promising bioactive compound.
Annona muricata has been traditionally used in various cultures for its medicinal properties. Modern scientific investigations have revealed the presence of a diverse array of bioactive compounds, including acetogenins, alkaloids, and flavonoids, which contribute to its pharmacological effects. Among these, biflavonoids like this compound are of increasing interest due to their potential anti-inflammatory and cytotoxic activities.
Experimental Protocols
The following sections detail a representative protocol for the isolation and characterization of this compound, adapted from methodologies used for the isolation of similar biflavonoids from other plant sources.
Plant Material and Extraction
A multi-step solvent extraction process is employed to obtain a crude extract enriched with biflavonoids.
Protocol:
-
Plant Material Preparation: Air-dried and powdered leaves of the plant material are used for extraction.
-
Solvent Extraction:
-
The powdered leaves are subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and finally methanol (B129727). This process helps to remove unwanted compounds and enrich the target biflavonoids in the methanolic extract.
-
Each extraction is performed at room temperature with continuous stirring for a specified duration to ensure maximum yield.
-
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
Protocol:
-
Column Chromatography (Silica Gel):
-
The crude methanolic extract is adsorbed onto silica (B1680970) gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target biflavonoid.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound are further purified using a Sephadex LH-20 column, eluting with methanol. This step is effective in separating compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water. This yields the pure this compound.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number and types of protons in the molecule.
-
¹³C-NMR: Provides information about the carbon skeleton of the molecule.
-
2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the final structure.
-
Quantitative Data
The following table summarizes the key quantitative data for the characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₃₀H₁₈O₁₀ |
| Molecular Weight | 538.46 g/mol |
| ¹H-NMR (DMSO-d₆, δ ppm) | Characteristic signals for aromatic protons and hydroxyl groups of the biflavonoid structure. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Characteristic signals for carbonyl carbons, oxygenated aromatic carbons, and quaternary carbons. |
| Mass Spectrometry (m/z) | [M+H]⁺ peak corresponding to the molecular weight. |
(Note: Specific chemical shift values from NMR spectra would be inserted here based on actual experimental data.)
Biological Activity and Signaling Pathways
Biflavonoids, including those structurally related to this compound, have demonstrated significant anti-inflammatory and cytotoxic activities. These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of biflavonoids are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. This is achieved by targeting key signaling pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Biflavonoids can inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines and chemokines.[1][2]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Biflavonoids can modulate the MAPK signaling cascade, particularly the ERK1/2 pathway, which is involved in the production of inflammatory mediators.[3]
Cytotoxic Activity
The cytotoxic effects of biflavonoids against cancer cells are often mediated by the induction of apoptosis (programmed cell death). Key signaling pathways involved include:
-
Bcl-2 Family Proteins: Biflavonoids can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the intrinsic apoptotic pathway.[4]
-
Caspase Cascade: The activation of the Bcl-2 pathway subsequently triggers a cascade of caspases, which are proteases that execute the apoptotic process.[4]
References
Characterization of Imbricataflavone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imbricataflavone A is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the structural characterization of this compound, isolated from Selaginella imbricata. The document details the experimental protocols for its isolation and purification, and presents a thorough analysis of its structure using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of key experimental workflows to aid in the understanding of the characterization process.
Introduction
Biflavonoids are a significant class of plant secondary metabolites formed by the dimerization of flavonoid units. They have garnered considerable interest in the scientific community due to their wide range of pharmacological properties. This compound, a specific biflavonoid isolated from the plant Selaginella imbricata, has been a subject of phytochemical investigation. The precise structural elucidation of such natural products is a critical step in understanding their structure-activity relationships and exploring their potential for therapeutic applications. This guide serves as a detailed technical resource on the structural characterization of this compound.
Isolation and Purification of this compound
The isolation of this compound from its natural source, Selaginella imbricata, involves a multi-step extraction and chromatographic purification process.
Experimental Protocol: Isolation and Purification
-
Plant Material Collection and Preparation: The aerial parts of Selaginella imbricata are collected, air-dried, and pulverized into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography over a silica (B1680970) gel stationary phase.
-
Gradient Elution: The column is eluted with a gradient solvent system, commonly a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20 to yield the pure compound.
Diagram: Experimental Workflow for Isolation
The Imbricataflavone A Biosynthetic Pathway: A Technical Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A, a member of the biflavonoid class of natural products, has garnered significant interest within the scientific community due to its potential therapeutic applications. Structurally, it is a dimer of the flavone (B191248) apigenin (B1666066), linked by a C-C bond. The elucidation of its biosynthetic pathway is crucial for understanding its production in nature and for developing biotechnological methods for its synthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the experimental methodologies employed in its investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general flavonoid biosynthetic pathway to produce apigenin monomers, which then undergo an oxidative coupling reaction to form the final biflavonoid structure.
Phenylpropanoid Pathway and Flavonoid Precursor Synthesis
The journey to this compound begins with the essential amino acid L-phenylalanine. Through a series of enzymatic reactions known as the phenylpropanoid pathway, L-phenylalanine is converted to 4-coumaroyl-CoA. This initial phase involves the following key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
Chalcone (B49325) and Flavanone Formation
The activated precursor, 4-coumaroyl-CoA, enters the flavonoid-specific pathway. Here, Chalcone Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin.
Apigenin Synthesis
Naringenin serves as a crucial intermediate. The formation of the flavone apigenin from naringenin is catalyzed by Flavone Synthase (FNS) . There are two main types of FNS enzymes known:
-
FNS I: A soluble, 2-oxoglutarate-dependent dioxygenase.
-
FNS II: A membrane-bound cytochrome P450 monooxygenase.
Both enzymes introduce a double bond into the C-ring of naringenin to yield apigenin.
Oxidative Coupling to this compound
The final and defining step in the biosynthesis of this compound is the dimerization of two apigenin molecules. This is proposed to be an oxidative coupling reaction, catalyzed by a specific cytochrome P450 monooxygenase , which can be tentatively named "this compound synthase". This enzyme facilitates the formation of a C-C bond between the C3' position of one apigenin molecule and the C8" position of a second apigenin molecule. While the exact mechanism is a subject of ongoing research, it is hypothesized to involve the generation of radical intermediates that then couple to form the biflavonoid.
Quantitative Data
Quantitative data for the specific enzymes and intermediates in the this compound pathway are not yet extensively documented in the literature. However, representative data from related flavonoid and biflavonoid biosynthetic pathways can provide valuable context.
| Parameter | Enzyme/Intermediate | Typical Value Range | Source Organism (Example) |
| Enzyme Kinetics | |||
| Km | Chalcone Synthase (CHS) | 1-10 µM (for 4-coumaroyl-CoA) | Petroselinum crispum |
| kcat | Chalcone Synthase (CHS) | 1-5 s-1 | Petroselinum crispum |
| Km | Flavone Synthase I (FNS I) | 10-50 µM (for naringenin) | Apium graveolens |
| kcat | Flavone Synthase I (FNS I) | 0.1-1 s-1 | Apium graveolens |
| Precursor/Product Levels | |||
| Apigenin | Intracellular Concentration | 10-100 µg/g fresh weight | Chamaemelum nobile |
| Amentoflavone | Tissue Content | 0.1-2 mg/g dry weight | Selaginella doederleinii |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques.
Protocol 1: Enzyme Activity Assays
Objective: To detect and characterize the activity of key enzymes in the pathway, particularly the putative this compound synthase.
Methodology:
-
Protein Extraction:
-
Homogenize fresh plant tissue (e.g., young leaves of a plant known to produce this compound) in an appropriate extraction buffer containing protease inhibitors.
-
For cytochrome P450 enzymes, prepare a microsomal fraction by differential centrifugation of the crude protein extract.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the protein extract (or microsomal fraction), the substrate (e.g., apigenin for this compound synthase), and necessary co-factors (e.g., NADPH and O2 for cytochrome P450s).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the product from the reaction mixture.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product (this compound). Compare the retention time and mass spectrum with an authentic standard.
-
Protocol 2: Gene Identification and Functional Characterization
Objective: To identify the gene encoding the key enzyme (e.g., this compound synthase) and confirm its function.
Methodology:
-
Transcriptome Analysis:
-
Extract RNA from tissues actively producing this compound.
-
Perform RNA sequencing (RNA-Seq) to obtain the transcriptome.
-
Identify candidate genes encoding cytochrome P450s that are highly expressed in these tissues.
-
-
Gene Cloning and Heterologous Expression:
-
Clone the full-length cDNA of the candidate gene into an expression vector (e.g., for yeast or E. coli).
-
Transform the expression vector into a suitable host organism.
-
Induce the expression of the recombinant protein.
-
-
In Vitro and In Vivo Functional Assays:
-
Perform enzyme assays using the purified recombinant protein or cell-free extracts from the expression host, as described in Protocol 1.
-
For in vivo assays, feed the precursor (apigenin) to the engineered microbial culture and analyze the culture medium for the production of this compound.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for Pathway Elucidation
Imbricataflavone A: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its anticancer, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details the experimental methodologies used to elucidate these activities, and visualizes the associated signaling pathways to support further research and drug development efforts.
Core Biological Activities
This compound, primarily isolated from plants of the Selaginella genus, such as Selaginella doederleinii, has demonstrated a range of biological effects.[1][2] Biflavonoids from these plants are recognized for their potential in modulating various cellular processes.
Anticancer Activity
This compound and related biflavonoids have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Quantitative Data: Cytotoxicity of this compound and Related Biflavonoids
| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Biflavonoids from Selaginella doederleinii | Non-Small Cell Lung Cancer (NSCLC) | 2.3–8.4 μM | [3][4] |
| Robustaflavone 7,4',7''-trimethyl ether | HCT, NCI-H358, K562 | Not specified | [5] |
| 2,2'',3,3''-tetrahydrorobustaflavone 7,4',7''-trimethyl ether | HCT, NCI-H358, K562 | Not specified | [5] |
| Apigenin-(3′,8″)-chrysin | NCI-H460, A549, K562 | 8.17 to 18.66 μM | [4] |
| (2S)-2,3-Dihydroametoflavone 5,4′-dimethyl ether | A549, MCF-7, SMMC-7721 | 6.35 to 10.18 μM | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (usually 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway: Apoptosis Induction
This compound's cytotoxic effects are often linked to the induction of apoptosis through the modulation of key signaling pathways, including the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[8]
Figure 1: this compound's inhibition of the PI3K/Akt signaling pathway.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Quantitative Data: Inhibition of Nitric Oxide Production
| Compound | Cell Line | IC50 Value (NO Inhibition) | Reference(s) |
| Amentoflavone (related biflavonoid) | RAW 264.7 | Concentration-dependent inhibition | [7] |
| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | 19.7 µM | [8] |
| Luteolin | RAW 264.7 | 17.1 µM | [8] |
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
The inhibitory effect of this compound on nitric oxide production is typically evaluated in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[9]
-
Cell Culture and Stimulation: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours to allow for the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture medium.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of the Griess reagent in a new 96-well plate.
-
Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to those in the LPS-stimulated control wells.
Signaling Pathways: NF-κB and MAPK Inhibition
This compound's anti-inflammatory effects are mediated by its ability to suppress the activation of the NF-κB and MAPK signaling pathways.[10]
Figure 2: this compound's inhibition of NF-κB and MAPK signaling pathways.
Antioxidant Activity
This compound demonstrates notable antioxidant properties by scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases.
Quantitative Data: DPPH Radical Scavenging Activity
| Compound | IC50 Value (DPPH Assay) | Reference(s) |
| Ethyl acetate (B1210297) fraction of Ulmus pumila L. | 5.6 μg/mL | [9] |
| 3,7-Dihydroxyflavone | 65 µM | [11] |
| Ascorbic Acid (Standard) | Typically 20-50 µM | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant capacity of this compound is frequently determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[11][12]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared to a concentration of, for example, 0.1 mM. This solution has a deep violet color.
-
Sample Preparation: this compound is dissolved in the same solvent as DPPH to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a color change from violet to yellow, resulting in a decrease in absorbance.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against the concentration of this compound.
Experimental Workflow: Antioxidant Activity Assessment
Figure 3: Workflow for determining antioxidant activity using the DPPH assay.
Conclusion and Future Directions
This compound exhibits a compelling profile of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects. The data and protocols summarized in this guide underscore its potential as a lead compound for the development of novel therapeutics. Future research should focus on in-depth mechanistic studies to fully elucidate its molecular targets, as well as preclinical and clinical investigations to evaluate its safety and efficacy in various disease models. Further exploration of its structure-activity relationships could also pave the way for the synthesis of even more potent and selective analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a new cytotoxic biflavanone from Selaginella doederleinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Food-Related Compounds That Modulate Expression of Inducible Nitric Oxide Synthase May Act as Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Imbricataflavone A: A Technical Guide to its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
Contrary to what its name might suggest, this compound has been definitively isolated from the plant species Podocarpus imbricatus. This finding is a crucial distinction for researchers seeking to source this compound from its natural matrix.
Podocarpus imbricatus, a member of the Podocarpaceae family, is a coniferous tree found in various regions. Chemical investigations of this plant have led to the identification and characterization of this compound, along with other related biflavonoids.
Abundance of this compound
Currently, there is limited publicly available quantitative data on the specific abundance of this compound in Podocarpus imbricatus. The initial isolation studies focused on the structural elucidation of the compound, and detailed quantitative analyses are not extensively reported in the accessible literature. The yield of biflavonoids from plant material is typically in the range of milligrams per kilogram of dried plant material, but specific values for this compound require further investigation.
Table 1: Quantitative Data on this compound
| Plant Source | Plant Part | Method of Quantification | Abundance (mg/kg dry weight) | Reference |
| Podocarpus imbricatus | Leaves and Bark | Not Specified in Abstract | Data Not Available in Abstract | [1] |
Further research is required to populate this table with precise quantitative data.
Experimental Protocols
The following sections detail the general methodologies for the extraction and isolation of biflavonoids, including this compound, from plant sources like Podocarpus imbricatus. These protocols are based on standard practices in phytochemistry.
Extraction of Biflavonoids from Podocarpus imbricatus
A common approach for extracting biflavonoids from plant material involves solvent extraction.
Materials:
-
Dried and powdered leaves and bark of Podocarpus imbricatus
-
Methanol (B129727) or Ethanol (B145695) (95%)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
The dried and powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol or methanol, at room temperature.
-
The extraction is usually carried out by maceration or Soxhlet extraction over an extended period to ensure the complete percolation of the secondary metabolites.
-
The resulting crude extract is filtered to remove solid plant debris.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Isolation of this compound
The isolation of individual biflavonoids from the crude extract is a multi-step process involving various chromatographic techniques.
Materials:
-
Crude extract of Podocarpus imbricatus
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate (B1210297), methanol, chloroform)
-
Thin-Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (HPLC) system (optional)
Procedure:
-
Solvent Partitioning: The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Biflavonoids are often enriched in the ethyl acetate fraction.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound, this compound.
-
Gel Filtration Chromatography: Further purification of the fractions containing this compound can be achieved using gel filtration chromatography on a Sephadex LH-20 column, with methanol as the eluent.
-
Preparative HPLC (Optional): For final purification to obtain a high-purity compound, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient) can be employed.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Visualizations
Logical Relationship of this compound's Natural Source
Caption: Hierarchical classification of the natural source of this compound.
General Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation of this compound.
References
Imbricataflavone A: A Technical Guide on its Discovery, Biological Potential, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imbricataflavone A, a naturally occurring biflavonoid, represents a class of compounds with significant therapeutic potential. First isolated in 1990, this molecule has garnered interest for its presumed biological activities, characteristic of the broader biflavonoid family. This technical guide provides a comprehensive overview of the discovery and historical context of this compound. Due to the limited specific data available for this compound, this document leverages information from closely related biflavonoids to discuss its potential biological activities, including antiviral, anti-inflammatory, and cytotoxic effects. Detailed experimental protocols for the isolation and evaluation of such compounds are presented, alongside a discussion of the common signaling pathways, such as NF-κB and MAPK, that are typically modulated by this class of molecules. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this compound and other related biflavonoids.
Discovery and Historical Context
This compound was first identified as a new natural product in 1990 by Gu Yun-long, Xu Ya-ming, Fang Sheng-ding, and He Qi-min.[1] It was isolated from the leaves and bark of Podocarpus imbricatus, a plant belonging to the Podocarpaceae family.[1] This discovery was part of a broader investigation into the chemical constituents of this plant species.[1] At the time of its discovery, this compound was characterized using spectral analysis and comparison of its physico-chemical data.[1]
Historically, the discovery of novel biflavonoids like this compound has been significant for the field of pharmacognosy and natural product chemistry. The structural complexity and diverse biological activities of biflavonoids have made them attractive candidates for drug discovery.
Chemical Structure
Potential Biological Activities and Quantitative Data
While specific quantitative data for the biological activities of this compound are not extensively reported in publicly available literature, the broader class of biflavonoids has been shown to exhibit a range of promising pharmacological effects. The following table summarizes typical activity ranges for related biflavonoids, providing a potential framework for the anticipated activities of this compound.
| Biological Activity | Compound Class | Assay | Cell Line/Target | IC50 / EC50 Range (µM) | Reference |
| Antiviral | Biflavonoids | CPE Reduction | Various Viruses | 1 - 50 | General Knowledge |
| Cytotoxicity | Biflavonoids | MTT/MTS Assay | Various Cancer Cell Lines | 5 - 100 | General Knowledge |
| Anti-inflammatory | Biflavonoids | NO Inhibition | Macrophages (e.g., RAW 264.7) | 10 - 150 | General Knowledge |
Note: The values presented in this table are representative of the biflavonoid class and are intended to provide a general indication of potential activity. Specific values for this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other biflavonoids.
Isolation and Purification of this compound (General Protocol)
A generalized protocol for the isolation of biflavonoids from plant material, based on common phytochemical techniques, is as follows:
-
Extraction: Dried and powdered plant material (leaves and bark of Podocarpus imbricatus) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and methanol.
-
Fractionation: The crude extracts are then fractionated using column chromatography over silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Purification: Fractions containing compounds of interest are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or other test compounds) and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC50 value for NO inhibition is then calculated.
Potential Signaling Pathways
Flavonoids and biflavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on related compounds, it is plausible that it may interact with the following key pathways:
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many biflavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Biflavonoids can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of a natural product like this compound.
Caption: General workflow for natural product discovery and bioactivity screening.
Future Directions and Conclusion
This compound remains a molecule of significant interest, primarily due to the established therapeutic potential of the biflavonoid class of compounds. The lack of specific biological data for this compound presents a clear opportunity for future research. Key areas for investigation include:
-
Comprehensive Biological Screening: A systematic evaluation of the antiviral, anti-inflammatory, cytotoxic, and other biological activities of purified this compound is warranted.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
-
In Vivo Studies: Following promising in vitro results, preclinical studies in animal models will be necessary to evaluate the efficacy and safety of this compound.
References
In Vitro Preliminary Studies of Biflavonoids from Selaginella Species: A Technical Guide
Disclaimer: The compound "Imbricataflavone A" is not found in the currently available scientific literature. It is likely a reference to a biflavonoid isolated from a plant of the Selaginella genus, possibly Selaginella imbricata. This guide therefore focuses on the well-documented in vitro biological activities of representative biflavonoids isolated from various Selaginella species, which are of significant interest to researchers in drug discovery.
This technical guide provides a comprehensive overview of the preliminary in vitro studies on biflavonoids isolated from Selaginella species, with a focus on their anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals.
In Vitro Anticancer Activity
Biflavonoids from Selaginella have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.
Quantitative Data: Cytotoxicity of Selaginella Biflavonoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative biflavonoids from Selaginella species against different cancer cell lines.
| Biflavonoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Amentoflavone | MCF-7 | Breast Cancer | Not explicitly stated, but apoptosis induced. | [1] |
| Robustaflavone (B1679496) | MCF-7 | Breast Cancer | 6.9 | [2] |
| Unidentified Biflavonoids (1-5) | A549 | Non-Small Cell Lung Cancer | 2.3 - 7.9 | [3][4] |
| Unidentified Biflavonoids (1-5) | H1299 | Non-Small Cell Lung Cancer | 4.0 - 8.4 | [3][4] |
| Delicaflavone | A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibits proliferation. | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Selaginella biflavonoid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the Selaginella biflavonoid for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several studies suggest that biflavonoids from Selaginella exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6][8] Amentoflavone, for instance, has been shown to mediate its anti-cancer activity through this pathway.[7]
In Vitro Anti-inflammatory Activity
Biflavonoids from Selaginella also exhibit potent anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).
Quantitative Data: Inhibition of Nitric Oxide Production
The following table shows the effect of robustaflavone on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Concentration | NO Production Inhibition | Reference |
| Robustaflavone | 1 - 10 µM | Concentration-dependent reduction | [9] |
Experimental Protocol: Griess Assay for Nitric Oxide
The Griess assay is a common method for measuring nitrite (B80452) concentration, an indicator of NO production by cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Selaginella biflavonoid stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Selaginella biflavonoid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[10]
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of Selaginella biflavonoids are often mediated through the inhibition of the NF-κB signaling pathway.[11][12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.[13] Biflavonoids can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Amentoflavone inhibits tumor necrosis factor-α-induced migration and invasion through AKT/mTOR/S6k1/hedgehog signaling in human breast cancer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 5. benchchem.com [benchchem.com]
- 6. PI3K / AKT / GSK-3β Pathway Mediates the Ameliorative Effect of Amentoflavone on Hepatorenal Injury Induced by Doxorubicin [ejhm.journals.ekb.eg]
- 7. Amentoflavone reverses epithelial‐mesenchymal transition in hepatocellular carcinoma cells by targeting p53 signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cell-based Assay Development for Imbricataflavone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A is a flavonoid, a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] These properties make this compound a compound of interest for further investigation and potential drug development. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the bioactivity of this compound. The assays described herein are designed to assess its cytotoxic, anti-inflammatory, and antioxidant properties.
Data Presentation
The following tables present hypothetical quantitative data for this compound to illustrate how experimental results can be structured for clear comparison. Note: These values are for illustrative purposes only and are not derived from actual experimental data for this compound.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.5 |
| A549 | Lung Cancer | 42.1 |
| HeLa | Cervical Cancer | 33.8 |
| HepG2 | Liver Cancer | 55.2 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite Concentration | 15.8 |
Table 3: Antioxidant Activity of this compound
| Assay | Cell Line | Parameter Measured | Quercetin Equivalents (QE) µmol/100 µmol |
| Cellular Antioxidant Activity (CAA) | HepG2 | DCF Fluorescence | 85.3 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
References
Application Notes and Protocols for In Vivo Experimental Design: Imbricataflavone A Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A is a novel flavonoid compound that has demonstrated promising bioactive potential in preliminary in vitro screenings. As a member of the flavonoid family, it is hypothesized to possess significant anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound to substantiate its therapeutic potential and elucidate its mechanisms of action. Robust preclinical in vivo testing is crucial for assessing the efficacy, safety, and pharmacokinetics of new chemical entities like this compound.[4]
I. Anti-inflammatory Activity Evaluation
A. Rationale and Experimental Design
Chronic inflammation is a key pathological feature of numerous diseases. Flavonoids have been shown to exert anti-inflammatory effects by modulating pro-inflammatory mediators.[2][5] The TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model is a standard and reliable method for screening potential anti-inflammatory agents.[5][6]
B. Experimental Workflow
C. Detailed Protocol
-
Animal Model: Male Swiss mice (20-25 g) are used. Animals are acclimatized for one week with free access to standard chow and water.[7]
-
Grouping:
-
Group 1: Vehicle control (Acetone)
-
Group 2: TPA + Vehicle
-
Group 3-5: TPA + this compound (0.5, 1, and 2 mg/ear)
-
Group 6: TPA + Indomethacin (positive control, 1 mg/ear)
-
-
Procedure:
-
Thirty minutes after topical application of this compound, vehicle, or indomethacin to the inner and outer surfaces of the right ear, 20 µL of TPA solution (2.5 µg/µL in acetone) is applied to the same ear.
-
The left ear serves as an untreated control.
-
After 6 hours, mice are euthanized, and a 6 mm biopsy is taken from both ears.
-
-
Endpoint Analysis:
-
Edema Assessment: The weight of the ear punch is measured. The difference in weight between the right and left ear punches is calculated as the edema level.
-
Histopathology: Ear tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in the ear tissue homogenate.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the ear tissue homogenate are quantified using ELISA kits.
-
D. Data Presentation
| Group | Treatment | Dose (mg/ear) | Ear Edema (mg) | MPO Activity (U/mg tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| 1 | Vehicle | - | ||||
| 2 | TPA + Vehicle | - | ||||
| 3 | TPA + this compound | 0.5 | ||||
| 4 | TPA + this compound | 1 | ||||
| 5 | TPA + this compound | 2 | ||||
| 6 | TPA + Indomethacin | 1 |
II. Antioxidant Activity Evaluation
A. Rationale and Experimental Design
Oxidative stress is implicated in the pathogenesis of various diseases. Flavonoids are known for their ability to scavenge free radicals and enhance endogenous antioxidant defenses.[8][9] The carbon tetrachloride (CCl4)-induced hepatotoxicity model is a widely used in vivo model to assess the antioxidant and hepatoprotective effects of compounds.[10][11]
B. Signaling Pathway
C. Detailed Protocol
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Grouping:
-
Group 1: Normal control (Olive oil)
-
Group 2: CCl4 control (CCl4 in olive oil)
-
Group 3-5: this compound (50, 100, 200 mg/kg, p.o.) + CCl4
-
Group 6: Silymarin (B1681676) (positive control, 100 mg/kg, p.o.) + CCl4
-
-
Procedure:
-
This compound or silymarin is administered orally for 7 days.
-
On day 7, a single dose of CCl4 (1:1 in olive oil, 2 mL/kg, i.p.) is administered 1 hour after the final dose of the test compound.
-
Twenty-four hours after CCl4 administration, animals are sacrificed, and blood and liver samples are collected.
-
-
Endpoint Analysis:
-
Serum Biochemical Parameters: Serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) are measured.
-
Liver Homogenate Analysis:
-
Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels.
-
Antioxidant enzyme activities (superoxide dismutase - SOD, catalase - CAT) and reduced glutathione (GSH) levels are determined.
-
-
Histopathology: Liver sections are stained with H&E to evaluate hepatocellular damage.
-
D. Data Presentation
| Group | Treatment | Dose (mg/kg) | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µg/mg protein) |
| 1 | Normal Control | - | ||||||
| 2 | CCl4 Control | - | ||||||
| 3 | This compound + CCl4 | 50 | ||||||
| 4 | This compound + CCl4 | 100 | ||||||
| 5 | This compound + CCl4 | 200 | ||||||
| 6 | Silymarin + CCl4 | 100 |
III. Anticancer Activity Evaluation
A. Rationale and Experimental Design
Many flavonoids exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth.[12][13] An in vivo xenograft model using human cancer cell lines in immunodeficient mice is a standard approach to evaluate the antitumor efficacy of a compound.[14] For this protocol, we will use a human breast cancer (MCF-7) xenograft model.
B. Experimental Workflow
C. Detailed Protocol
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: 5 x 10^6 MCF-7 cells in Matrigel are subcutaneously injected into the right flank of each mouse.
-
Grouping and Treatment:
-
When tumors reach a volume of 100-150 mm³, mice are randomized into groups (n=8).
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2-3: this compound (25 and 50 mg/kg, p.o., daily)
-
Group 4: Doxorubicin (positive control, 2 mg/kg, i.p., twice a week)
-
Treatment continues for 21-28 days.
-
-
Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is also monitored.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Immunohistochemistry (IHC): Tumor sections are stained for Ki-67 (proliferation marker) and subjected to TUNEL assay (apoptosis marker).
-
Western Blot: Tumor lysates are analyzed for the expression of key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3).
-
D. Data Presentation
| Group | Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Weight (g) | % Tumor Growth Inhibition |
| 1 | Vehicle | - | 0 | ||
| 2 | This compound | 25 | |||
| 3 | This compound | 50 | |||
| 4 | Doxorubicin | 2 |
IV. Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory, antioxidant, and anticancer potential. The successful execution of these studies will generate crucial data on the efficacy and mechanism of action of this compound, thereby supporting its further development as a potential therapeutic agent. Adherence to standardized protocols is essential for ensuring the reproducibility and reliability of the results.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. In-silico, in-vitro and in-vivo Biological Activities of Flavonoids for the Management of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jabsonline.org [jabsonline.org]
- 8. mdpi.com [mdpi.com]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. vivo antioxidant potential: Topics by Science.gov [science.gov]
- 11. In Vivo Evaluation of the Antioxidant Activity and Protective Action of the Seaweed Gracilaria birdiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Anti-Tumor Effects of Flavokawain A in 4T1 Breast Cancer Cell-Challenged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo antitumor activity of the bitter melon (Momordica charantia) - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Imbricataflavone A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A is a naturally occurring biflavonoid compound that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it is anticipated to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The development of synthetic analogs of this compound offers the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of large libraries of these analogs to identify lead compounds for further drug development.
These application notes provide detailed protocols and guidelines for establishing robust HTS assays to screen this compound analogs for their biological activities. The focus is on three key therapeutic areas: antioxidant, anti-inflammatory, and anticancer activities.
Relevant Signaling Pathways
The biological effects of flavonoids, including biflavonoids like this compound, are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for designing relevant screening assays and interpreting the results.
Antioxidant Signaling Pathway
Flavonoids can exert antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. A key pathway involved is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for various antioxidant and detoxification enzymes.
Application Notes and Protocols for the Analytical Identification of Imbricataflavone A Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A, a biflavonoid of significant interest, undergoes extensive metabolism in vivo, which critically influences its bioavailability, efficacy, and potential toxicity. Understanding the metabolic fate of this compound is paramount for its development as a therapeutic agent. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using advanced analytical techniques. Due to the limited availability of direct metabolism studies on this compound, the following protocols and data are based on studies of a structurally similar biflavonoid, amentoflavone (B1664850), which serves as a predictive model for the metabolic pathways of this compound.[1][2] The primary analytical techniques covered are Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) for metabolite profiling and identification, alongside Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Analytical Techniques for Metabolite Identification
The identification of this compound metabolites requires a combination of high-resolution separation and sensitive detection methods. LC-MS/MS is the cornerstone for initial metabolite screening and identification, while NMR is invaluable for definitive structural confirmation of novel or significant metabolites.
In Vitro Metabolism using Liver Microsomes
Objective: To generate and identify phase I and phase II metabolites of this compound in a controlled in vitro environment.
Materials:
-
This compound
-
Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Protocol for Incubation and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in DMSO.
-
In a microcentrifuge tube, combine 50 µL of liver microsomes (20 mg/mL), 930 µL of 0.1 M phosphate buffer (pH 7.4), and 10 µL of this compound stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the phase I reaction by adding 10 µL of the NADPH regenerating system.
-
For phase II metabolism, after 30 minutes of phase I incubation, add 10 µL of UDPGA (for glucuronidation) and 10 µL of PAPS (for sulfation).
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Terminate the reaction by adding 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
UHPLC-Q-TOF-MS/MS Analysis
Objective: To separate, detect, and tentatively identify this compound and its metabolites.
Instrumentation and Conditions:
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5-95% B
-
20-23 min: 95% B
-
23-23.1 min: 95-5% B
-
23.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Agilent 6545 Q-TOF MS or equivalent with a dual AJS ESI source
-
Ionization Mode: Positive and Negative
-
Gas Temperature: 320°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psig
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Skimmer Voltage: 65 V
-
Mass Range: m/z 100-1500
-
Acquisition Mode: Auto MS/MS
-
Collision Energy: 10, 20, 40 eV
Data Analysis:
Metabolites are identified by comparing the retention times and mass spectra of the samples with those of the parent drug. The elemental composition of parent and fragment ions is determined using the high-resolution mass data. Putative metabolite structures are proposed based on the mass shifts from the parent drug and the fragmentation patterns. Common metabolic transformations for flavonoids include hydroxylation (+16 Da), methylation (+14 Da), glucuronidation (+176 Da), and sulfation (+80 Da).[1][2]
Hypothetical Quantitative Data for this compound Metabolites
The following table summarizes hypothetical quantitative data for potential metabolites of this compound, based on the metabolic profile of amentoflavone.[1][2][3] The relative abundance is determined from the peak area in the extracted ion chromatogram.
| Metabolite ID | Proposed Transformation | Molecular Formula | [M-H]⁻ (m/z) | Retention Time (min) | Relative Abundance (%) in Rat Liver Microsomes |
| M1 | Monohydroxylation | C₃₀H₁₈O₁₁ | 553.0725 | 12.5 | 15 |
| M2 | Dihydroxylation | C₃₀H₁₈O₁₂ | 569.0674 | 10.8 | 8 |
| M3 | Monomethylation | C₃₁H₂₀O₁₀ | 551.0932 | 15.2 | 20 |
| M4 | Monomethylation + Monohydroxylation | C₃₁H₂₀O₁₁ | 567.0881 | 13.7 | 12 |
| M5 | Glucuronidation | C₃₆H₂₆O₁₆ | 713.1152 | 9.5 | 25 |
| M6 | Sulfation | C₃₀H₁₈O₁₃S | 617.0398 | 11.3 | 10 |
| M7 | Glucuronidation + Sulfation | C₃₆H₂₆O₁₉S | 793.0720 | 8.1 | 5 |
| M8 | Internal Hydrolysis | C₁₅H₁₀O₅ | 270.0528 | 18.1 | 3 |
| M9 | Hydrogenation | C₃₀H₂₀O₁₀ | 539.0984 | 14.5 | 2 |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Metabolite Identification
Caption: Workflow for in vitro metabolite identification of this compound.
Hypothetical Metabolic Pathway of this compound
Caption: Proposed metabolic pathways for this compound.
Representative Signaling Pathway Modulated by Biflavonoids
Biflavonoids, including amentoflavone, have been reported to modulate various signaling pathways involved in inflammation and cell proliferation.[4][5][6] A representative pathway is the NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The analytical framework presented provides a robust starting point for the comprehensive identification and characterization of this compound metabolites. By employing high-resolution LC-MS/MS for initial screening and NMR for structural confirmation, researchers can elucidate the metabolic fate of this promising biflavonoid. The provided protocols, while based on a surrogate compound, offer a detailed methodology that can be adapted for this compound. Further studies are warranted to generate specific quantitative data and confirm the precise metabolic pathways and signaling interactions of this compound to support its continued development as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic Strategy for Metabolites of Amentoflavone In Vivo and In Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification and semi-quantification of amentoflavone and its metabolites in human intestinal bacteria by liquid chromatography Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imbricataflavone A for Inducing Apoptosis in Cancer Cell Lines
Introduction
Imbricataflavone A, a naturally occurring biflavonoid, has emerged as a compound of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. Flavonoids, a broad class of plant secondary metabolites, are known for their anti-cancer properties, and this compound is being investigated for its specific mechanisms of action.[1][2] These notes provide an overview of the application of this compound in cancer research, with a focus on its role in triggering apoptotic pathways. The provided protocols and data serve as a guide for researchers and drug development professionals investigating its therapeutic potential.
Data Presentation
The pro-apoptotic activity of various flavones has been documented across numerous cancer cell lines. While specific quantitative data for this compound is still emerging, the following table summarizes the effects of representative flavones, demonstrating their general potential to inhibit cancer cell growth and induce apoptosis.
| Flavone | Cancer Cell Line(s) | IC50 Value(s) | Key Apoptotic Effects |
| Apigenin | Breast Cancer (Hs578T, MDA-MB-231, MCF-7) | Not specified | Induces cell cycle arrest and apoptosis.[3] |
| Luteolin | Breast Cancer (Hs578T, MDA-MB-231, MCF-7) | Not specified | Potent inhibitor of cell proliferation, induces apoptosis.[3] |
| Kaempferol | Ovarian Cancer (A2780/CP70, A2780wt, OVCAR-3) | Not specified | Induces intrinsic apoptosis via the mitochondrial pathway.[4] |
| Chrysin | Cervical Cancer (HeLa) | Not specified | Reduces cell viability and induces apoptosis through increased DNA fragmentation.[4] |
| Hesperetin | Gastric Cancer | Not specified | Induces expression of cytochrome c, APAF-1, caspases-3 and -9.[4] |
Signaling Pathways
Flavones, likely including this compound, induce apoptosis through the modulation of key signaling pathways that regulate cell survival and death. A common mechanism involves the inhibition of pro-survival pathways, such as the PI3K/Akt pathway, and the activation of intrinsic and extrinsic apoptotic cascades.[1][3]
The intrinsic, or mitochondrial, pathway is a major route for flavone-induced apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.[5][6] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[5][6] This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm.[7][8] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[9]
Activated caspase-9 subsequently activates executioner caspases, such as caspase-3 and -7.[7] These caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1]
The extrinsic pathway, or death receptor pathway, can also be triggered by some flavones. This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8, another initiator caspase.[9]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow to evaluate the apoptotic effects of this compound on a cancer cell line.
Caption: Experimental workflow for assessing apoptosis.
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Quantification of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
3. Analysis of Apoptotic Protein Expression (Western Blotting)
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
References
- 1. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Modulation of Bax/Bcl-2 and caspases by probiotics during acetaminophen induced apoptosis in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Imbricataflavone A and Related Biflavonoids
Disclaimer: Information regarding Imbricataflavone A is currently limited in scientific literature. This guide is based on published data for structurally related biflavonoids, such as amentoflavone (B1664850) and cupressuflavone (B190865), and general mechanisms of flavonoid resistance in cancer cell lines. These recommendations should be considered as a starting point for investigation.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons for this resistance?
A1: Resistance to flavonoid compounds like this compound can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Alterations in Target Signaling Pathways: Changes in the expression or activity of proteins in pathways targeted by the compound can lead to resistance. For biflavonoids, this may include the NF-κB, Wnt/β-catenin, and apoptosis signaling pathways.[4][5][6][7][8]
-
Metabolic Inactivation: The cancer cells may metabolize this compound into an inactive form more efficiently.
-
Changes in Apoptotic Machinery: Alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can make cells less susceptible to induced cell death.[1][9]
Q2: How can I determine if my resistant cell line is overexpressing efflux pumps?
A2: You can assess efflux pump activity using a fluorescent substrate assay. A common method is the rhodamine 123 efflux assay.[10][11][12] Increased efflux of rhodamine 123 in your resistant cells compared to the parental (sensitive) line would suggest a role for efflux pumps. This can be confirmed by Western blotting or qPCR to measure the expression levels of specific transporters like P-gp.
Q3: What are the known signaling pathways affected by biflavonoids similar to this compound?
A3: Biflavonoids like amentoflavone have been shown to induce apoptosis through the intrinsic (mitochondria-mediated) and extrinsic pathways.[4][9][13][14][15] They can modulate the expression of key apoptosis-related proteins such as Bax, Bcl-2, and caspases.[1][9] Additionally, they have been reported to inhibit signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB and Wnt/β-catenin pathways.[5][6][16]
Q4: Are there any known IC50 values for related biflavonoids in different cancer cell lines?
A4: Yes, IC50 values for amentoflavone and cupressuflavone have been reported in various cancer cell lines. However, these values can vary depending on the cell line and the experimental conditions. Please refer to the data summary tables below for more details.
Troubleshooting Guides
Issue: Decreased cell death observed in response to this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Increased drug efflux | 1. Perform a rhodamine 123 efflux assay to compare pump activity between sensitive and resistant cells. 2. Co-treat resistant cells with this compound and a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to see if sensitivity is restored. 3. Analyze the protein expression of P-gp (MDR1) and BCRP in both cell lines via Western blot. |
| Altered apoptotic signaling | 1. Assess the activation of key caspases (e.g., caspase-3, -8, -9) in response to treatment using a caspase activity assay. 2. Perform an Annexin V/Propidium Iodide (PI) staining assay to quantify the percentage of apoptotic cells. 3. Examine the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) by Western blot. |
| Changes in cell cycle regulation | 1. Analyze the cell cycle distribution of treated and untreated cells using flow cytometry after PI staining. Amentoflavone has been shown to induce G2/M phase arrest.[14][17] |
| Compound degradation | 1. Ensure the stability of this compound in your cell culture medium over the course of the experiment. 2. Prepare fresh stock solutions of the compound for each experiment. |
Data Presentation
Table 1: Summary of IC50 Values for Amentoflavone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| U-87 MG | Glioblastoma | 100 | 48 |
| MCF7 | Breast Cancer | 150 | 48 |
| A549 | Lung Cancer | 32.03 | 24 |
| MHCC97H | Hepatocellular Carcinoma | 197 | 24 |
| MHCCLM3 | Hepatocellular Carcinoma | 314.5 | 24 |
Table 2: Summary of IC50 Values for Cupressuflavone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 19.9 |
| MDA-MB-231 | Breast Cancer | 16.1 |
| A375 | Malignant Melanoma | 12.7 |
| HCT116 | Colon Carcinoma | 19.3 |
| A549 | Lung Cancer | 65 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of this compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 7,500 cells/well in 100 µL of complete medium and incubate overnight.[18]
-
Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[18]
-
Carefully remove the medium.
-
Add 150 µL of MTT solvent to each well and agitate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[18][19]
-
Read the absorbance at 590 nm with a reference wavelength of 620 nm.[18][19]
Apoptosis (Annexin V) Staining Assay
This protocol is for quantifying apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Collect 1–5 x 10^5 cells by centrifugation.[20]
-
Resuspend cells in 500 µL of 1X binding buffer.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[20]
-
Incubate at room temperature for 5-15 minutes in the dark.[20][21]
-
Analyze by flow cytometry.[22]
Caspase Activity Assay
This protocol is for measuring the activity of caspases, key executioners of apoptosis.
Materials:
-
Caspase-3 Activity Assay Kit (or for other caspases)
-
Fluorometer or spectrophotometer
Procedure (Fluorometric):
-
Induce apoptosis in cells with this compound.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the reaction buffer containing the caspase substrate (e.g., DEVD-AMC for caspase-3) to the cell lysate.[23][24]
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).[23][24]
Rhodamine 123 Efflux Assay
This protocol is for assessing the activity of efflux pumps like P-glycoprotein.
Materials:
-
Rhodamine 123
-
Fluorometer or flow cytometer
Procedure:
-
Treat cells with or without a potential efflux pump inhibitor for a specified time.
-
Wash the cells with PBS.
-
Incubate the cells with a medium containing rhodamine 123 (e.g., 1.3 µM) for 1 hour at 37°C to allow uptake.[11]
-
Wash the cells twice with ice-cold PBS and incubate for another 1-2 hours in fresh, rhodamine 123-free medium to allow for efflux.[10][11]
-
Stop the efflux by washing with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence with a fluorometer or analyze the cells by flow cytometry to determine rhodamine 123 retention.[10]
Mandatory Visualizations
Caption: Inferred apoptotic signaling pathway induced by this compound.
Caption: General workflow for investigating resistance to this compound.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Amentoflavone Induces Apoptosis and Inhibits NF-ĸB-modulated Anti-apoptotic Signaling in Glioblastoma Cells | In Vivo [iv.iiarjournals.org]
- 5. Flavonoids modulate multidrug resistance through wnt signaling in P-glycoprotein overexpressing cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE:Flavonoids modulate multidrug resistance through wnt signaling in P-glycoprotein overexpressing cell lines | springermedizin.de [springermedizin.de]
- 7. Anticancer Efficacy and Mechanism of Amentoflavone for Sensitizing Oral Squamous Cell Carcinoma to Cisplatin | Anticancer Research [ar.iiarjournals.org]
- 8. Amentoflavone reverses epithelial‐mesenchymal transition in hepatocellular carcinoma cells by targeting p53 signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 10. Rhodamine 123 efflux assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The biflavonoid amentoflavone induces apoptosis via suppressing E7 expression, cell cycle arrest at sub-G₁ phase, and mitochondria-emanated intrinsic pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amentoflavone induces cell cycle arrest, apoptosis, and autophagy in BV-2 cells [imrpress.com]
- 15. Amentoflavone Induces Cell-cycle Arrest and Apoptosis in MCF-7 Human Breast Cancer Cells via Mitochondria-dependent Pathway | In Vivo [iv.iiarjournals.org]
- 16. Amentoflavone inhibits colorectal cancer epithelial-mesenchymal transition via the miR-16-5p/HMGA2/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
- 20. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 21. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. jove.com [jove.com]
- 25. media.cellsignal.com [media.cellsignal.com]
Minimizing off-target effects of Imbricataflavone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imbricataflavone A. The information provided is intended to help minimize and troubleshoot potential off-target effects during experimentation.
Disclaimer
Direct experimental data on the specific off-target effects of this compound is limited. The guidance provided here is based on the known activities of structurally related flavonoids. Researchers should validate these potential effects and mitigation strategies for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target signaling pathways affected by this compound?
A1: Based on studies of similar flavonoids, this compound is likely to interact with key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2][3] Flavonoids have been shown to modulate the activity of various kinases within these cascades, which can lead to unintended cellular responses.[4][5]
Q2: I'm observing unexpected changes in cell proliferation and apoptosis. Could this be an off-target effect of this compound?
A2: Yes, this is a plausible off-target effect. The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[6] Off-target inhibition of kinases such as ERK, JNK, and p38 by this compound could lead to altered cell cycle progression and viability.[3][4] Similarly, the NF-κB pathway is a key regulator of genes involved in inflammation and cell survival.[7][8]
Q3: My experiment shows a decrease in inflammatory cytokine production, but this is not my intended therapeutic effect. Why might this be happening?
A3: Many flavonoids are known to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[2][7] this compound may be inhibiting IκB kinase (IKK) or other upstream activators, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α and IL-6.[2][3]
Q4: How can I determine if this compound is directly inhibiting a specific kinase in my pathway of interest?
A4: A direct in vitro kinase assay is the most definitive method. This involves incubating purified kinase, a suitable substrate (like a peptide), and ATP with varying concentrations of this compound. The level of substrate phosphorylation is then measured. A decrease in phosphorylation with increasing concentrations of the compound indicates direct inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or high variability between replicates. | Off-target effects on multiple signaling pathways leading to unpredictable cellular responses. | 1. Dose-Response Curve: Perform a wide-range dose-response curve to identify a therapeutic window with maximal on-target and minimal off-target effects. 2. Control Experiments: Use well-characterized inhibitors of known off-target pathways (e.g., specific inhibitors for MAPK kinases) to see if they phenocopy the effects of this compound. |
| Observed cellular phenotype does not match the expected outcome based on the primary target. | This compound may have a higher affinity for an unknown off-target protein. | 1. Kinase Profiling: Screen this compound against a panel of purified kinases to identify potential off-target interactions. 2. Western Blot Analysis: Probe for the phosphorylation status of key proteins in suspected off-target pathways (e.g., phospho-ERK, phospho-p65). |
| Compound shows toxicity at concentrations required for on-target activity. | Broad-spectrum kinase inhibition or interference with essential cellular processes. | 1. Cytotoxicity Assays: Determine the cytotoxic concentration (CC50) in your cell line using assays like MTT or LDH release. 2. Structural Analogs: If available, test structurally related analogs of this compound that may have a more favorable selectivity profile. |
Quantitative Data Summary
The following table provides a hypothetical selectivity profile for this compound, illustrating how quantitative data can be presented to compare on-target versus off-target activities. Note: These values are for illustrative purposes only and are not based on experimental data for this compound.
| Target | IC50 (nM) | Target Class | Pathway |
| Primary Target Kinase X | 50 | Serine/Threonine Kinase | Target Pathway |
| MEK1 (Off-Target) | 500 | Serine/Threonine Kinase | MAPK |
| ERK2 (Off-Target) | 1200 | Serine/Threonine Kinase | MAPK |
| IKKβ (Off-Target) | 800 | Serine/Threonine Kinase | NF-κB |
| p38α (Off-Target) | 2500 | Serine/Threonine Kinase | MAPK |
| Aurora B Kinase (Off-Target) | >10,000 | Serine/Threonine Kinase | Cell Cycle |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a DMSO-only control.
-
In a 96-well plate, add the kinase and the peptide substrate to each well.
-
Add the serially diluted this compound or DMSO control to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for the recommended time for the specific kinase (e.g., 30-60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visually assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
TNF-α (or other NF-κB stimulus)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a DMSO control for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In unstimulated or effectively treated cells, p65 staining will be predominantly cytoplasmic. In stimulated, untreated cells, p65 staining will be concentrated in the nucleus.
Visualizations
Caption: Potential inhibition points of this compound in the MAPK signaling pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Imbricataflavone A crystallization for X-ray analysis
Technical Support Center: Crystallization of Imbricataflavone A
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering challenges in obtaining X-ray quality single crystals of this compound, a flavonoid compound. Given the limited specific literature on the crystallization of this compound, the advice provided is based on established principles for small molecule and flavonoid crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to crystallize?
This compound is a biflavonoid, a class of compounds known for their complex structures and potential therapeutic activities, including as antineoplastic agents.[1][2] Flavonoids can be difficult to crystallize due to their often low solubility in common organic solvents, potential for polymorphism, and the presence of multiple hydrogen bonding sites which can lead to disordered packing.[2][3][4]
Q2: Why is single-crystal X-ray analysis necessary?
Single-crystal X-ray diffraction is a powerful analytical technique that provides the unambiguous three-dimensional structure of a molecule.[5] This information is crucial in drug development for understanding molecular geometry, absolute configuration, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies and rational drug design.[5]
Q3: What are the most critical factors for successful crystallization?
The success of a crystallization experiment is influenced by several factors. The most important for organic compounds are the purity of the sample, the choice of solvent, the rate of supersaturation, the absence of nucleation-inducing particulates, and minimizing mechanical disturbances.[6] Patience is also key, as crystal growth can take from hours to several weeks.[6][7]
Troubleshooting Guide
Problem 1: No crystals have formed; the solution remains clear.
Answer: A clear solution indicates that the concentration of this compound has not reached the necessary level of supersaturation for nucleation to occur.[8][9]
Possible Solutions:
-
Increase Concentration: The most direct approach is to increase the solute concentration. If using a slow evaporation method, allow more solvent to evaporate by increasing the number of holes in the covering foil or using a more volatile solvent.[7][10]
-
Change Solvent System: The current solvent may be too effective, keeping the compound fully dissolved. Try a solvent in which this compound is only moderately soluble.[6] Alternatively, in a two-solvent system (e.g., vapor or liquid diffusion), increase the proportion of the anti-solvent (the one in which the compound is insoluble).[11][12]
-
Induce Nucleation: If the solution is supersaturated but nucleation hasn't occurred, you can try to induce it. Scratch the inside of the glass vial with a metal spatula just below the solution surface to create microscopic imperfections that can serve as nucleation sites.[13][14] Another method is to add a "seed crystal" from a previous successful experiment, if available.[13]
-
Reduce Temperature: For many compounds, solubility decreases at lower temperatures. Placing the crystallization vial in a refrigerator or cold room can sometimes promote crystallization, provided the solvent doesn't freeze.[11][13]
Problem 2: The experiment resulted in an oil instead of crystals ("oiling out").
Answer: "Oiling out" is a liquid-liquid phase separation where the solute forms a secondary, solute-rich liquid phase (an oil) instead of a solid crystalline lattice.[15][16] This often happens when supersaturation is reached too quickly or when the crystallization temperature is above the melting point of the solute-solvent system.[15][17] The resulting oil is often unstable and can solidify into an amorphous solid or a mass of tiny crystals, trapping impurities and solvent.[15][18]
Possible Solutions:
-
Reduce Supersaturation Rate: Slow down the process. If using slow cooling, decrease the cooling rate.[19] For vapor diffusion, use a less volatile anti-solvent or place the setup in a cooler, more stable environment to slow diffusion.[13][20]
-
Lower the Concentration: Starting with a more dilute solution can help avoid reaching the "oiling out" phase.[19]
-
Change the Solvent: The interaction between your compound and the solvent is critical. Try a different solvent or a mixture of solvents. Solvents with different polarities or hydrogen bonding capabilities can disrupt the formation of the oil phase.[16][17]
-
Use Seeding: Introducing a seed crystal into a solution that is just entering the metastable zone can promote direct growth on the crystal lattice, bypassing the oiling out phase.[16]
Problem 3: An amorphous powder or precipitate formed instead of crystals.
Answer: The formation of an amorphous precipitate indicates that nucleation occurred too rapidly and extensively, preventing the ordered molecular arrangement required for a single crystal.[21][22] This happens when the solution becomes too highly supersaturated.[21] However, what appears to be an amorphous precipitate can sometimes be a mass of microcrystals.[9][23]
Possible Solutions:
-
Decrease the Rate of Supersaturation: As with oiling out, slowing down the process is key. Use a less volatile solvent for evaporation, a slower cooling rate, or a slower diffusion rate.[24][25]
-
Reduce Initial Concentration: Starting with a lower concentration will make it more difficult to reach the point of rapid precipitation.[9]
-
Check for Microcrystallinity: Examine the precipitate under a high-power microscope with polarizing filters. Birefringent (glowing) particles indicate the presence of microcrystals.[9] These can be used for "streak seeding" to grow larger crystals in a fresh, less saturated solution.[9]
-
Re-dissolve and Repeat: Gently heat the solution to re-dissolve the precipitate, then allow it to cool much more slowly.[17]
Problem 4: Crystals are formed, but they are too small, thin needles, or plates.
Answer: The formation of many small crystals, or crystals with poor morphology like thin needles, suggests that too many nucleation sites were available or that crystal growth occurred too quickly in a particular dimension.[6][25] For X-ray diffraction, ideal crystals are typically 0.2–0.4 mm in at least two dimensions and have a block-like or prismatic shape.[7]
Possible Solutions:
-
Reduce Nucleation Sites: Ensure all glassware is meticulously clean to avoid dust or other particulates that act as nucleation sites.[6][10] Filter the initial solution through a syringe filter (0.22 µm) into the crystallization vessel.[26]
-
Slow Down Crystal Growth: Further decrease the rate of evaporation, cooling, or diffusion.[13] A slower growth process allows molecules more time to add to the crystal lattice in an ordered fashion, resulting in larger, higher-quality crystals.[11]
-
Try a Different Solvent System: The choice of solvent can influence crystal morphology (habit). The incorporation of different solvent molecules into the crystal lattice can inhibit growth on certain faces, promoting it on others.[7][24] Experiment with binary or even tertiary solvent systems.[7][24]
Problem 5: The diffraction data indicates the crystal is twinned.
Answer: Crystal twinning occurs when two or more separate crystals grow together in a symmetrical, non-random way.[27][28] This results in an overlapping diffraction pattern that can make structure solution and refinement difficult or impossible.[29] Twinning can be caused by stresses during growth or by the crystal structure itself.[28]
Possible Solutions:
-
Change Crystallization Conditions: The most effective way to address twinning is to grow new crystals under significantly different conditions to favor a single lattice.[30] Drastically change the solvent system, the temperature, or the pH of the solution.[30]
-
Grow Crystals More Slowly: Rapid crystal growth can sometimes lead to twinning.[14] Try to slow the crystallization process down even further.
-
Use a Smaller X-ray Beam: If the twinning is macroscopic (i.e., different domains are visible), it may be possible to use a microfocus X-ray beam to isolate and collect data from a single, untwinned domain of the crystal.[30]
-
Data Processing: Modern crystallographic software has tools to "de-twin" diffraction data, which can sometimes allow for successful structure solution. This should be attempted if new, untwinned crystals cannot be obtained.[27][30]
Data & Protocols
Solvent Selection Guide
| Flavonoid | Solvent | Solubility (mmol·L⁻¹) |
| Quercetin | Acetone | 80 |
| tert-Amyl Alcohol | 67 | |
| Acetonitrile | 5.40 | |
| Hesperetin | Acetonitrile | 85 |
| Naringenin | Acetonitrile | 77 |
| Rutin | tert-Amyl Alcohol | 60 |
| Acetonitrile | 0.50 | |
| Table based on data for common flavonoids, intended as a guide for initial solvent screening.[3] |
Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest and first method to try for air-stable compounds.[7]
-
Prepare a Solution: Dissolve the purified this compound in a suitable solvent or solvent mixture to create a nearly saturated solution. Use a clean glass vial or centrifuge tube.[10][11]
-
Filter (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter into the final crystallization vessel to remove any dust or particulate matter.[26]
-
Cover the Vessel: Cover the opening of the vial with aluminum foil or parafilm.[7][10]
-
Allow Evaporation: Pierce a few small holes in the cover with a needle. The number and size of the holes control the evaporation rate; fewer/smaller holes for volatile solvents, more/larger holes for less volatile ones.[7][10]
-
Incubate: Place the vial in a location free from vibrations and temperature fluctuations and wait for crystals to form.[6][10] Do not disturb the experiment.[26]
Protocol 2: Vapor Diffusion
This technique is excellent for small quantities of material and allows for fine control over the rate of crystallization.[12][24]
-
Select Solvents: Choose a "solvent" in which this compound is soluble and a volatile "anti-solvent" in which it is insoluble. The two liquids must be miscible.[11] A common system is chloroform (B151607) (solvent) and hexane (B92381) (anti-solvent).[20]
-
Prepare the Setup: Place a small amount (e.g., 1-2 mL) of the anti-solvent in the bottom of a larger, sealable glass jar or beaker.
-
Prepare the Sample: Dissolve the purified this compound in a minimal amount of the solvent in a smaller, open vial.
-
Combine and Seal: Place the small vial containing the sample solution inside the larger jar, ensuring the liquid levels are such that there is no direct mixing. Seal the larger jar tightly.[12][20]
-
Incubate: The more volatile anti-solvent will slowly diffuse through the vapor phase into the sample solution, gradually decreasing the solubility of the compound and inducing crystallization.[11][12] Store in a stable environment.
Protocol 3: Slow Cooling
This method is effective for compounds that are significantly more soluble in a given solvent at higher temperatures.[11]
-
Prepare a Saturated Solution: In a clean vial, add the purified this compound to a suitable solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the compound is fully dissolved, creating a saturated or nearly saturated solution at the elevated temperature.[11][31]
-
Insulate and Cool: Place the sealed vial into an insulated container, such as a Dewar flask filled with warm water that is a few degrees cooler than the solution.[7] This will allow the solution to cool to room temperature very slowly over many hours or days.[31]
-
Incubate: As the solution cools, the solubility of the compound will decrease, leading to supersaturation and crystal growth.[11]
Visualized Workflows
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization outcomes.
References
- 1. This compound | Flavonoids | 133336-96-6 | Invivochem [invivochem.com]
- 2. Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. How To [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. Growing Crystals [web.mit.edu]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 14. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 15. mt.com [mt.com]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 21. What’s in a drop? Correlating observations and outcomes to guide macromolecular crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Types of precipitates – Terese Bergfors [xray.teresebergfors.com]
- 24. unifr.ch [unifr.ch]
- 25. achievechem.com [achievechem.com]
- 26. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Chemical Crystallography [xtl.ox.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. journals.iucr.org [journals.iucr.org]
Validation & Comparative
Imbricataflavone A: Unraveling Therapeutic Potential Remains a Scientific Frontier
Despite a growing interest in the therapeutic applications of natural compounds, a comprehensive validation of the specific therapeutic targets of Imbricataflavone A is not yet available in publicly accessible scientific literature. As a biflavonoid, this compound belongs to a class of compounds known for a wide range of biological activities; however, detailed experimental data, comparative performance analyses, and elucidated signaling pathways specific to this molecule are currently limited.
This compound is a naturally occurring biflavone that has been isolated from plant species such as Selaginella trichoclada and C. chinensis.[1][2] While it is available from commercial suppliers for research purposes and is included in compound libraries for high-throughput screening, its specific biological functions and mechanisms of action are not well-documented in peer-reviewed studies.[3]
The Broader Therapeutic Landscape of Biflavonoids
While data on this compound is sparse, the broader class of biflavonoids, to which it belongs, has been the subject of extensive research. Biflavonoids are complex molecules composed of two flavonoid units and are known to exhibit a variety of pharmacological effects.[4] These include:
-
Anti-inflammatory effects: Many biflavonoids have been shown to modulate inflammatory pathways, often by inhibiting key enzymes and signaling molecules involved in the inflammatory response.[4]
-
Antioxidant properties: Their chemical structure allows them to act as potent scavengers of free radicals, which are implicated in a host of diseases.[4]
-
Anticancer activity: Some biflavonoids have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of tumor metastasis.[4]
-
Antiviral and Antimicrobial properties: Research has also pointed to the potential of biflavonoids in combating various pathogens.[4]
A prominent example of a well-studied biflavonoid is amentoflavone, which has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties.[4] The anti-inflammatory mechanism of amentoflavone, for instance, has been shown to involve the inhibition of TNF-α-mediated COX-2 expression through the NF-κB signaling pathway.[4]
Future Directions for this compound Research
The lack of specific data on this compound highlights a gap in the current scientific knowledge. To validate its therapeutic targets and establish its potential as a therapeutic agent, a systematic and rigorous scientific investigation would be required. The following experimental workflow outlines a potential path for future research.
Figure 1. A generalized workflow for the discovery and validation of therapeutic targets for a novel natural compound like this compound.
Conclusion
For researchers, scientists, and professionals in drug development, this compound represents an unexplored frontier. While its classification as a biflavonoid suggests potential therapeutic value, the absence of concrete experimental data means that any consideration of its use must be preceded by foundational research to identify and validate its specific molecular targets. The scientific community awaits further studies to unlock the potential of this and many other uncharacterized natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 4. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Imbricataflavone A vs. Quercetin: A Comparative Bioactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their wide range of biological activities and therapeutic potential. Among the thousands of flavonoids identified, quercetin (B1663063) is one of the most extensively studied, known for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Imbricataflavone A, a less-studied biflavonoid primarily found in plants of the Annonaceae family, such as Annona muricata (soursop), is also emerging as a compound of interest with similar bioactive potential.[1][2][4]
This guide provides a comparative analysis of the bioactivities of this compound and quercetin, with a focus on their antioxidant, anti-inflammatory, and anticancer effects. While extensive quantitative data is available for quercetin, research on this compound is still in its nascent stages, with most studies evaluating its effects as part of a whole-plant extract. This guide aims to summarize the current state of knowledge, present available data, and provide detailed experimental protocols for key bioactivity assays to support further research in this area.
Comparative Bioactivity Analysis
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage and contribute to various diseases. This activity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity.
Quercetin: Quercetin is a well-established antioxidant.[5] Numerous studies have demonstrated its potent radical scavenging activity.
Table 1: Antioxidant Activity of Quercetin
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 19.17 | [6] |
| H2O2 Scavenging | 36.22 | [6] |
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Flavonoids can exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.
Quercetin: Quercetin has demonstrated significant anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[2][7][8]
This compound: While direct evidence for the anti-inflammatory activity of isolated this compound is limited, extracts from plants containing this biflavonoid, such as Annona muricata, have been traditionally used for their anti-inflammatory effects.[2][9] These extracts have been shown to be effective in animal models of both acute and chronic inflammation.[10]
Table 2: Anti-inflammatory Activity of Quercetin
| Assay/Model | Effect | Reference |
| LPS-induced TNF-α production in macrophages | Inhibition | [7] |
| Carrageenan-induced paw edema in rats | Reduction in edema | [11] |
| Inhibition of COX-2 and iNOS expression | Downregulation | [2] |
Signaling Pathway: NF-κB Inhibition by Flavonoids
Caption: Flavonoids can inhibit the NF-κB pathway, reducing inflammation.
Anticancer Properties
The potential of flavonoids as anticancer agents is an area of intense research. Their mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors).
Quercetin: Quercetin has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.[12] Its anticancer effects are often dose- and time-dependent.[12]
This compound: Specific cytotoxic data for this compound is not well-documented. However, extracts of Annona muricata, rich in acetogenins (B1209576) and flavonoids including this compound, have demonstrated significant anticancer properties against a range of cancer cell lines.[11] These extracts are known to induce apoptosis and inhibit cell proliferation.[11]
Table 3: Anticancer Activity of Quercetin (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference | | :--- | :--- | :--- | | HeLa | Cervical Cancer | 29.49 (µg/mL) | | | MCF-7 | Breast Cancer | 73 | | | MDA-MB-231 | Breast Cancer | 85 | | | HCT116 | Colon Cancer | >100 | | | Caco-2 | Colorectal Cancer | ~50 | |
Signaling Pathway: Apoptosis Induction by Flavonoids
Caption: Flavonoids can induce apoptosis via the mitochondrial pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound (this compound or quercetin) for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
-
Carrageenan-Induced Paw Edema Assay in Rodents
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Groups:
-
Divide animals (typically rats or mice) into groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of this compound or quercetin).
-
-
Drug Administration:
-
Administer the test compounds and controls orally or via intraperitoneal injection.
-
-
Induction of Inflammation:
-
After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Calculation:
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Western Blot for Signaling Protein Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound and then lyse them to extract cellular proteins.
-
Determine the protein concentration of the lysates using a method like the BCA assay.
-
-
SDS-PAGE:
-
Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated ERK or total ERK).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative expression levels of the target protein.
-
Conclusion
Quercetin stands as a benchmark flavonoid with well-documented antioxidant, anti-inflammatory, and anticancer activities, supported by a wealth of quantitative data. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and the induction of apoptosis.
This compound, while less characterized as an isolated compound, shows promise as a bioactive flavonoid. Its presence in plant extracts with demonstrated antioxidant, anti-inflammatory, and anticancer properties suggests that it likely contributes to these effects. However, there is a clear need for further research to isolate this compound and quantitatively assess its bioactivities and elucidate its specific molecular mechanisms. Such studies will be crucial to fully understand its therapeutic potential and to draw a more direct and quantitative comparison with well-established flavonoids like quercetin. The experimental protocols provided in this guide offer a framework for conducting such future investigations.
References
- 1. Annona muricata: Comprehensive Review on the Ethnomedicinal, Phytochemistry, and Pharmacological Aspects Focusing on Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities of Soursop (Annona muricata Lin.) [mdpi.com]
- 3. An Integrative Approach to the Flavonoid Profile in Some Plants’ Parts of the Annona Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Imbricataflavone A with Known NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Imbricataflavone A, a novel C-benzylated flavonoid, with established inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The objective is to evaluate the inhibitory performance of this compound against well-characterized alternatives, supported by experimental data and methodologies.
Introduction to this compound and the NF-κB Pathway
This compound is a recently identified C-benzylated flavonoid isolated from the leaves of Annona muricata. Preliminary studies have highlighted its potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the suppression of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.
The NF-κB pathway is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, from chronic inflammatory conditions to various cancers, making it a prime target for therapeutic intervention.[1][2] This guide compares this compound with two well-known NF-κB inhibitors: Parthenolide, a natural sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule inhibitor.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and the selected known inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%.
| Inhibitor | Molecular Class | Target/Assay | Cell Line | IC50 Value | Source |
| This compound | C-benzylated Flavonoid | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 8.2 µM | MDPI |
| Parthenolide | Sesquiterpene Lactone | NF-κB Activation | Cystic Fibrosis Cells | ~5 µM | NIH |
| BAY 11-7082 | Synthetic Small Molecule | TNFα-induced IκBα Phosphorylation | Tumor Cells | 10 µM | Selleck Chemicals, ApexBIO |
Mechanism of Action and Point of Inhibition
The efficacy of these inhibitors stems from their distinct mechanisms of action within the NF-κB signaling cascade.
-
This compound : This compound has been shown to exert a strong inhibitory effect on the activation of NF-κB in LPS-stimulated RAW 264.7 macrophages. While its precise molecular target within the pathway is still under investigation, its ability to suppress NO production, a downstream effect of NF-κB activation in this context, points to a significant disruption of the signaling cascade.
-
Parthenolide : This natural product is known to directly target the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[3][4] By inhibiting IKK, Parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4] This action effectively blocks the nuclear translocation of NF-κB and the transcription of its target inflammatory genes.
-
BAY 11-7082 : This compound is a selective and irreversible inhibitor of the TNF-α-induced phosphorylation of IκBα.[5][6][7][8] By preventing IκBα phosphorylation, it blocks the ubiquitin-mediated degradation of this inhibitor, thus keeping NF-κB inactive in the cytoplasm.[5][6][7][8]
The diagram below illustrates the canonical NF-κB signaling pathway and the respective points of inhibition for each compound.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Independent Validation of Imbricataflavone A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Imbricataflavone A, a biflavonoid isolated from plants of the Selaginella genus, belongs to a class of compounds known for their potential therapeutic properties. However, independent validation of its specific mechanism of action is currently limited in publicly available scientific literature. This guide provides a comparative framework to understand the potential activities of this compound by examining well-characterized, structurally related biflavonoids: amentoflavone (B1664850) and ginkgetin (B1671510). This approach offers insights into the probable signaling pathways and cellular effects that could be investigated to validate the therapeutic potential of this compound.
Overview of Biflavonoid Activity
Biflavonoids are a class of plant-derived polyphenolic compounds that have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of inflammation and cell proliferation.
Comparative Analysis: this compound and Analogs
Due to the scarcity of specific data on this compound, this guide focuses on the activities of a closely related compound, trichocladabiflavone A, also isolated from Selaginella trichoclada, and two other well-studied biflavonoids, amentoflavone and ginkgetin.
Anticancer Activity
A study on trichocladabiflavone A has reported moderate cytotoxic effects against several human cancer cell lines[1][2]. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For comparison, IC50 values for amentoflavone and ginkgetin against various cancer cell lines are also included.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Trichocladabiflavone A | DU145 | Prostate Cancer | Moderate | [1][2] |
| MCF-7 | Breast Cancer | Moderate | [1][2] | |
| PC3 | Prostate Cancer | Moderate | [1][2] | |
| Amentoflavone | HeLa | Cervical Cancer | 76.83 | [3] |
| MCF-7 | Breast Cancer | 67.71 | [3] | |
| CL1-5-F4 (NSCLC) | Lung Cancer | Dose-dependent reduction in viability | [4] | |
| Ginkgetin | K562 | Leukemia | 31.3 (48h) | [5] |
| DU-145 | Prostate Cancer | 5 | [6] | |
| SKOV3 | Ovarian Cancer | 20 (24h resulted in 49.1% apoptosis) | ||
| A2780 | Ovarian Cancer | 20 (24h resulted in 32.4% apoptosis) |
Mechanism of Action: Amentoflavone and Ginkgetin
The anticancer and anti-inflammatory effects of amentoflavone and ginkgetin are attributed to their ability to modulate multiple signaling pathways.
Amentoflavone has been shown to:
-
Inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis[3][7][8].
-
Suppress the NF-κB signaling pathway, a key regulator of inflammation and cancer progression[4][7].
-
Inhibit the activation of extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways, which are crucial for cell survival and proliferation[7].
-
Exert anti-inflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[7].
Ginkgetin has been demonstrated to:
-
Induce apoptosis in various cancer cell lines[9].
-
Arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.
-
Inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process[10][11].
-
Modulate signaling pathways including JAK/STAT, Wnt/β-catenin, and MAPK[2].
Signaling Pathways and Experimental Workflows
To facilitate the independent validation of this compound's mechanism of action, this section provides diagrams of key signaling pathways and a typical experimental workflow.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, amentoflavone, ginkgetin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for NF-κB and MAPK Signaling
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis.
Protocol:
-
Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion
While direct, independent validation of this compound's mechanism of action is not yet widely available, the existing data on related biflavonoids such as amentoflavone and ginkgetin provide a strong foundation for future research. The comparative data and detailed experimental protocols presented in this guide offer a clear path for researchers to systematically investigate the anti-inflammatory and anticancer properties of this compound and validate its therapeutic potential. Further studies are crucial to elucidate its specific molecular targets and signaling pathways, which will be essential for its development as a potential therapeutic agent.
References
- 1. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 2. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Item - Trichocladabiflavone A, a chalcone-flavonone type biflavonoid from Selaginella trichoclada Alsto - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Benchmarking Imbricataflavone A: A Comparative Analysis Against Standard-of-Care Drugs in Oncology and Autoimmune Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the novel flavonoid, Imbricataflavone A, against current standard-of-care therapies for Triple-Negative Breast Cancer (TNBC) and Rheumatoid Arthritis (RA). Due to the nascent stage of research on this compound, this analysis utilizes the well-characterized flavonoid, kaempferol (B1673270), as a proxy to provide a robust comparative framework based on existing preclinical data. This guide presents quantitative efficacy data, detailed experimental protocols, and visual representations of molecular pathways to facilitate an objective evaluation of its therapeutic potential.
Executive Summary
This compound, a novel flavonoid, is being investigated for its potential therapeutic applications in oncology and autoimmune diseases. This guide benchmarks its preclinical efficacy, using kaempferol as a substitute, against doxorubicin (B1662922) for Triple-Negative Breast Cancer (TNBC) and methotrexate (B535133) for Rheumatoid Arthritis (RA). The available data suggests that kaempferol exhibits potent anti-proliferative effects in TNBC cell lines and significant anti-inflammatory activity in animal models of RA. While not directly comparable to the established efficacy of standard-of-care drugs, the data underscores the potential of this class of flavonoids as a basis for novel therapeutic development.
Benchmarking Against Doxorubicin in Triple-Negative Breast Cancer (TNBC)
Doxorubicin is a cornerstone of chemotherapy regimens for TNBC, a particularly aggressive subtype of breast cancer.[1] The following tables compare the in vitro efficacy of kaempferol (as a proxy for this compound) and doxorubicin in the human TNBC cell line, MDA-MB-231.
Table 1: In Vitro Efficacy of "this compound" (as Kaempferol) vs. Doxorubicin in MDA-MB-231 TNBC Cells
| Compound | Assay | Endpoint | IC50 Value (µM) | Reference |
| "this compound" (Kaempferol) | MTS Assay (72h) | Cell Proliferation | 43 | [2] |
| "this compound" (Kaempferol) | Cell Viability Assay (24h & 48h) | Cell Viability | More sensitive than MDA-MB-468 cells | [3] |
| Doxorubicin | Cell Viability Assay (72h) | Cell Viability | 6.5 | [4] |
| Doxorubicin | MTT Assay | Cell Viability | 1.65 ± 0.23 µg/mL (~2.85 µM) | [5] |
| Doxorubicin | SRB Assay (48h) | Cell Viability | 6.602 | [6] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Signaling Pathways in TNBC
dot
Caption: Signaling pathways of this compound (Kaempferol) and Doxorubicin in TNBC.
Benchmarking Against Methotrexate in Rheumatoid Arthritis (RA)
Methotrexate is the most common first-line disease-modifying antirheumatic drug (DMARD) for RA.[7] The following table summarizes the in vivo efficacy of kaempferol (as a proxy for this compound) and methotrexate in a collagen-induced arthritis (CIA) mouse model.
Table 2: In Vivo Efficacy of "this compound" (as Kaempferol) vs. Methotrexate in Collagen-Induced Arthritis (CIA) Model
| Compound | Model | Dosage | Endpoint | Result | Reference |
| "this compound" (Kaempferol) | CIA Mouse Model | Not specified | Arthritis Score & Histological Analysis | Lower arthritis score than single administration in combination therapy | [8] |
| Methotrexate | CIA Rat Model | 0.3 mg/kg/2 days | Paw Size | Rapid decrease in paw size in the first 4 days | [9] |
| Methotrexate | CIA Mouse Model | 7.5 mg/kg/week | Paw Thickness & Arthritis Index | Significantly reduced | [10] |
| Methotrexate | CIA Mouse Model | 20 mg/kg/week | Paw Volume | Significant reduction | [11] |
Note: Direct comparison is challenging due to variations in animal models, dosing regimens, and endpoint measurements.
Signaling Pathways in RA
dot
Caption: Signaling pathways of this compound (Kaempferol) and Methotrexate in RA.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The anti-proliferative effects of the compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., kaempferol or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Collagen-Induced Arthritis (CIA) Model
The anti-inflammatory efficacy of the compounds is evaluated in a murine model of collagen-induced arthritis.
-
Induction of Arthritis: Male DBA/1J mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Compound Administration: Treatment with the test compound (e.g., kaempferol or methotrexate) or vehicle is initiated at the onset of clinical signs of arthritis and continued for a specified period.
-
Clinical Assessment: The severity of arthritis is monitored and scored based on paw swelling, erythema, and joint rigidity. Paw thickness is measured using a digital caliper.
-
Histopathological Analysis: At the end of the study, the animals are euthanized, and their paws are collected for histological examination to assess inflammation, pannus formation, and bone erosion.
Experimental Workflow
dot
Caption: A representative experimental workflow for drug evaluation.
References
- 1. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of the combined treatment of LMT-28 and kaempferol in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imbricataflavone A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Imbricataflavone A, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is recommended to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves suitable for handling flavonoids and any solvents used.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste should follow the general principles of hazardous chemical waste management. This typically involves collection, labeling, temporary storage in a designated area, and subsequent removal by the institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal contractor.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and residues in a designated, compatible, and clearly labeled hazardous waste container.[1] Do not mix with non-hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container.[2][3] The container material must be compatible with the solvents used. For instance, strong acids should not be stored in plastic bottles.[2]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected as hazardous liquid waste. After rinsing and removal or defacing of the original label, the empty container can be disposed of as regular glass or plastic waste, in accordance with institutional policies.[2][4]
2. Labeling of Waste Containers:
Proper labeling is crucial for safety and regulatory compliance. All hazardous waste containers for this compound must be labeled with the following information:[1][2]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1][2]
-
The approximate concentration or percentage of this compound and any other constituents in the waste mixture.[1][2]
-
The associated hazards (e.g., flammable, toxic, corrosive), if known. In the absence of specific data for this compound, it is prudent to list it as "Toxic" as a precautionary measure.
-
The date the container was first used for waste accumulation.
3. Temporary Storage in a Satellite Accumulation Area (SAA):
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Waste containers in the SAA must be kept closed at all times, except when adding waste.[2]
-
Incompatible wastes must be segregated to prevent reactions.[3] For example, acids should be stored separately from bases.
-
The total volume of hazardous waste in an SAA is typically limited by regulations (e.g., not to exceed 55 gallons of non-acute hazardous waste).
4. Arranging for Waste Pickup and Disposal:
Once a waste container is full, or if it has been in the SAA for a specified period (often up to one year for partially filled containers), arrangements must be made for its disposal.
-
Contact your institution's Environmental Health & Safety (EH&S) office or the designated chemical safety officer to schedule a waste pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.[3] Evaporation of waste is also not an acceptable disposal method.[3]
-
The ultimate disposal method will be determined by the EH&S office or the waste disposal contractor and may include incineration, chemical treatment, or secure landfilling.[4]
Quantitative Data Summary
Since no specific quantitative hazard data for this compound was found, the following table provides general guidelines for hazardous waste accumulation that should be adhered to as a best practice.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Volume Limit | Typically ≤ 55 gallons of non-acute hazardous waste | [3] |
| Time Limit for Full Containers in SAA | Must be removed within 3 days of being full | |
| Time Limit for Partially Full Containers in SAA | May remain for up to 1 year | |
| Alcohol Content for Ignitable Waste Classification | Product wastes containing > 10% alcohol |
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Imbricataflavone A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like Imbricataflavone A. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for handling flavonoids and similar research chemicals to provide essential safety and logistical information.[1] The guidance herein is based on general laboratory safety protocols and information from related compounds.
Personal Protective Equipment (PPE)
The primary defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1] The level of PPE required is contingent on the specific task being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields[2] | - Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles[2] | - Chemical-resistant apron- Double gloving (recommended when using organic solvents) |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's environmental health and safety officer for selection) |
Table 1: Recommended PPE for Handling this compound.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from its arrival in the laboratory to its ultimate disposal is critical for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store this compound in a cool, dry, and dark place, following the supplier's recommendations if available.[1]
2. Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[1]
-
Procedure:
-
Ensure the work area is clean and uncluttered before beginning.
-
Don the appropriate PPE as outlined in Table 1.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Handle the powder carefully to minimize dust generation.[1]
-
When dissolving the compound, add the solvent to the powder slowly and carefully to prevent splashing.[1]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.[1]
-
3. Disposal Plan: All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable items in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.[1]
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Goggles/Face Shield: Put on safety goggles or a face shield.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Lab Coat: Remove your lab coat by rolling it down from the shoulders and turning the sleeves inside out. Hang it in a designated area or dispose of it if it is disposable.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
